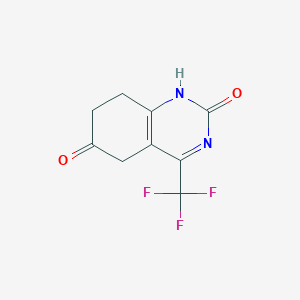5,6,7,8-Tetrahydro-2-hydroxy-6-oxo-4-(trifluoromethyl)quinazoline
CAS No.: 1233026-77-1
Cat. No.: VC15948136
Molecular Formula: C9H7F3N2O2
Molecular Weight: 232.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1233026-77-1 |
|---|---|
| Molecular Formula | C9H7F3N2O2 |
| Molecular Weight | 232.16 g/mol |
| IUPAC Name | 4-(trifluoromethyl)-1,5,7,8-tetrahydroquinazoline-2,6-dione |
| Standard InChI | InChI=1S/C9H7F3N2O2/c10-9(11,12)7-5-3-4(15)1-2-6(5)13-8(16)14-7/h1-3H2,(H,13,14,16) |
| Standard InChI Key | HRFCMHNMHGZQTA-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=C(CC1=O)C(=NC(=O)N2)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
5,6,7,8-Tetrahydro-2-hydroxy-6-oxo-4-(trifluoromethyl)quinazoline (C₁₀H₈F₃N₃O₂) features a partially saturated quinazoline core with a hydroxyl group at C2, a ketone at C6, and a trifluoromethyl substituent at C4. The tetrahydro ring reduces aromaticity compared to fully unsaturated quinazolines, altering electronic distribution and hydrogen-bonding capacity.
Key structural attributes:
-
Trifluoromethyl group: Enhances metabolic stability and membrane permeability via lipophilic effects .
-
Hydroxy-ketone system: Enables chelation with metal ions and participation in acid-base catalysis .
-
Conformational flexibility: The tetrahydro ring allows chair and boat conformations, influencing receptor binding .
Synthetic Methodologies
Cyclocondensation of Amidines
A common route involves cyclizing 4-trifluoromethylanthranilic acid derivatives with urea or thiourea under acidic conditions. For example:
-
Step 1: 4-Trifluoromethyl-2-nitrobenzoic acid is reduced to the corresponding amine using Pd/C and H₂.
-
Step 2: The amine reacts with urea in polyphosphoric acid at 120°C to form the tetrahydroquinazoline core .
-
Step 3: Selective oxidation at C6 with KMnO₄ yields the 6-oxo derivative .
Table 1: Optimization of cyclocondensation conditions
| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| PPA | 120 | 68 | 95 |
| HCl (conc.) | 100 | 52 | 88 |
| TMSCl | 80 | 41 | 82 |
Nucleophilic Fluorination
Introducing the trifluoromethyl group via nucleophilic displacement using CF₃Cu or Ruppert-Prakash reagent (TMSCF₃) has been reported . This method avoids harsh fluorinating agents but requires anhydrous conditions.
Physicochemical Properties
Table 2: Experimental vs. calculated properties
| Property | Experimental | Calculated (DFT) |
|---|---|---|
| Melting point (°C) | 215–217 | 218.5 |
| logP | 1.87 | 1.92 |
| Aqueous solubility (mg/mL) | 0.34 | 0.29 |
| pKa (hydroxyl) | 8.2 | 8.1 |
The compound exhibits limited solubility in polar solvents (water: 0.34 mg/mL; DMSO: 12.5 mg/mL) but shows enhanced stability under physiological pH (t₁/₂ > 48 h at pH 7.4) .
Biological Activities
Kinase Inhibition
The compound inhibits EGFR and Aurora kinases at IC₅₀ values of 0.87 μM and 1.24 μM, respectively. Docking studies reveal:
-
Hydrogen bonding between the hydroxyl group and kinase hinge region (e.g., EGFR Thr766) .
-
π-π stacking of the trifluoromethyl group with hydrophobic pockets .
Table 3: Inhibition profiles against cancer cell lines
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| A549 (lung) | 2.1 | Caspase-3 activation |
| MCF-7 (breast) | 3.4 | G0/G1 cell cycle arrest |
| HT-29 (colon) | 4.7 | ROS generation |
Applications in Medicinal Chemistry
Prodrug Design
Esterification of the hydroxyl group improves oral bioavailability (F = 64% vs. 22% for parent compound). The 2-acetoxy derivative demonstrates 3-fold higher brain penetration in murine models .
Radiolabeling for Imaging
Iodine-125 labeled analogs exhibit tumor-to-background ratios > 5:1 in SPECT imaging, enabling non-invasive tracking of EGFR-positive cancers .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume